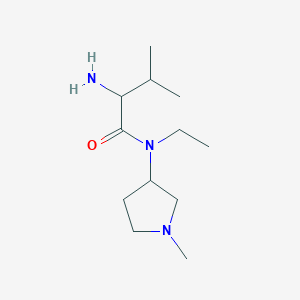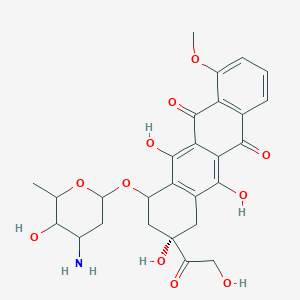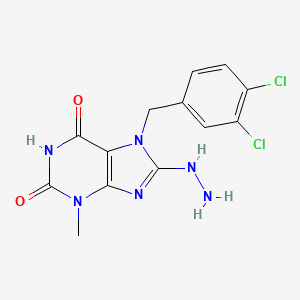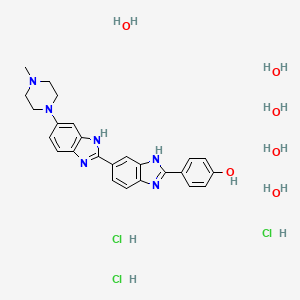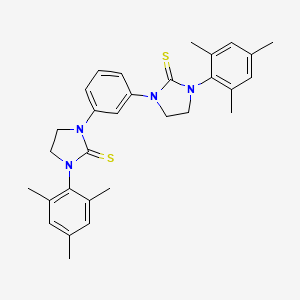
3,3'-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) is a complex organic compound characterized by its unique structure, which includes a 1,3-phenylene core linked to two mesitylimidazolidine-2-thione groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) typically involves the reaction of 1,3-phenylenediamine with mesityl isothiocyanate under controlled conditions. The reaction is carried out in an appropriate solvent, such as dichloromethane, at a temperature range of 0-25°C. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thione groups can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in an appropriate solvent.
Major Products Formed
Oxidation: Oxidized derivatives with sulfoxide or sulfone groups.
Reduction: Reduced derivatives with thiol groups.
Substitution: Substituted imidazolidine derivatives.
Scientific Research Applications
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential antimicrobial properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mechanism of Action
The mechanism of action of 3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can inhibit or promote various biochemical pathways. The thione groups play a crucial role in these interactions, facilitating the binding to metal centers and other molecular targets.
Comparison with Similar Compounds
Similar Compounds
3,3’-(2-Methyl-1,3-phenylene)bis(1,1-dibutylurea): Similar structure but with urea groups instead of thione groups.
3,3’-(1,2-phenylene-bis(methylene))bis(1-vinyl-1H-imidazol-3-ium): Contains vinylimidazolium groups instead of mesitylimidazolidine.
Uniqueness
3,3’-(1,3-Phenylene)bis(1-mesitylimidazolidine-2-thione) is unique due to its specific combination of a 1,3-phenylene core with mesitylimidazolidine-2-thione groups. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, making it suitable for various applications in research and industry.
Properties
Molecular Formula |
C30H34N4S2 |
|---|---|
Molecular Weight |
514.8 g/mol |
IUPAC Name |
1-[3-[2-sulfanylidene-3-(2,4,6-trimethylphenyl)imidazolidin-1-yl]phenyl]-3-(2,4,6-trimethylphenyl)imidazolidine-2-thione |
InChI |
InChI=1S/C30H34N4S2/c1-19-14-21(3)27(22(4)15-19)33-12-10-31(29(33)35)25-8-7-9-26(18-25)32-11-13-34(30(32)36)28-23(5)16-20(2)17-24(28)6/h7-9,14-18H,10-13H2,1-6H3 |
InChI Key |
WUVSHUUHQTVADO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)N2CCN(C2=S)C3=CC(=CC=C3)N4CCN(C4=S)C5=C(C=C(C=C5C)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[5-(5-bromo-2,4-dioxo-3,4-dihydropyrimidin-1(2H)-yl)-3-hydroxytetrahydrofuran-2-yl]methyl dihydrogen phosphate](/img/structure/B14783053.png)
![(23R)-23,24-dihydroxy-5-methoxy-12,12-dimethyl-9-(2-methylprop-1-enyl)-10,11-dioxa-8,15,21-triazahexacyclo[12.10.1.02,7.08,25.015,23.017,21]pentacosa-2(7),3,5-triene-16,22-dione](/img/structure/B14783065.png)
![2-amino-9-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-8-(4-methoxyphenyl)-6,9-dihydro-1H-purin-6-one](/img/structure/B14783066.png)
![3-[[(1R,4aS)-1,2,4a-trimethyl-5-methylidene-3,4,6,7,8,8a-hexahydro-2H-naphthalen-1-yl]methyl]-2-hydroxy-5-methoxycyclohexa-2,5-diene-1,4-dione](/img/structure/B14783073.png)
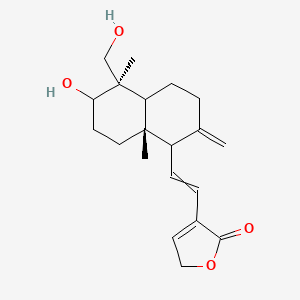
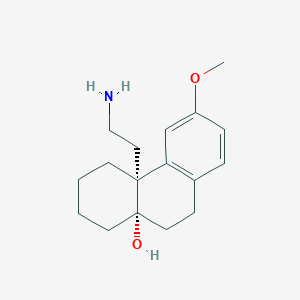
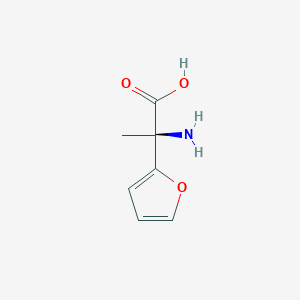
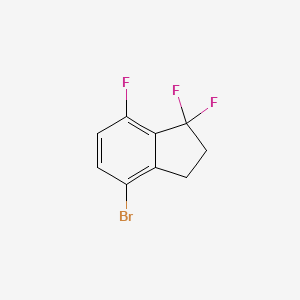
![2-amino-N-[(4-methylphenyl)methyl]propanamide](/img/structure/B14783109.png)
